6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
CAS No.: 1263377-98-5
Cat. No.: VC2831580
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263377-98-5 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H |
| Standard InChI Key | UUWFHMARMBMUOJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)C(NCC2)C(=O)O.Cl |
Introduction
Chemical Identity and Structure
Molecular Information
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO3 and a molecular weight of approximately 243.69 g/mol . The compound falls under the classification of organic compounds and is categorized as an alkaloid due to its nitrogen-containing structure. As the name suggests, it exists in the hydrochloride salt form, which enhances its solubility in water, a beneficial property for various experimental and medicinal applications.
Structural Representation
The molecular structure of this compound can be represented using various chemical notations. Its InChI representation is:
InChI=1S/C11H14ClNO3/c12-10(13)9-5-7-2-1-4-8(7)6-11(9)14/h5-6H,1-4H2,(H,12,13)
This structure indicates a complex arrangement featuring a bicyclic system with both nitrogen and oxygen functionalities contributing to its chemical behavior. The tetrahydroisoquinoline core provides a rigid scaffold that is important for its biological activities.
Physical and Chemical Properties
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride are summarized in the following table:
Stereochemistry and Isomers
Stereoisomers
This compound can exist in different stereoisomeric forms. The S-enantiomer, (S)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, has its own distinct CAS number (2703746-36-3) . The existence of different stereoisomers is significant from both chemical and pharmacological perspectives, as enantiomers can exhibit different biological activities and potencies.
Related Compounds
The free acid form, without the hydrochloride salt, is known as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1161833-78-8) . This related compound has a molecular formula of C11H13NO3 .
Synthesis Methods
Synthetic Routes
The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through several methods. One possible synthetic route starts with the reaction of 4-oxo-1,2,3,4-tetrahydroquinoline with methyl bromoacetate to form 6-methoxy-1,2,3,4-tetrahydro-isoquinoline. This intermediate is then acidified with oxalic acid to produce 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Finally, the carboxylic acid is reacted with hydrochloric acid to yield the hydrochloride salt.
Synthesis Considerations
The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the specific properties required for the end application. Optimization of reaction conditions including temperature, time, and concentration is crucial for maximizing yield during synthesis. NMR spectroscopy can be used to confirm the methoxy group placement, with the -OCH3 group typically appearing at δ 3.2–3.8 ppm in 1H NMR.
Biological and Pharmacological Properties
Structure-Activity Relationships
Research into structure-activity relationships has revealed that chlorinated analogs exhibit higher antimicrobial activity but lower central nervous system (CNS) penetration due to increased molecular weight and lipophilicity. This finding highlights the importance of structural modifications in optimizing the biological activity profile of this class of compounds.
| Specification | Details |
|---|---|
| CAS Number | 1263377-98-5 |
| Formula | C11H14ClNO3 |
| Molecular Weight | 243.6868 g/mol |
| Purity | 95% |
| Storage Temperature | Refrigerator (2-8°C) |
Research Applications
Current Applications
As an alkaloid derivative, 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride has potential applications in various fields. Alkaloids are known for their diverse biological activities and are often studied for their potential therapeutic applications. Specific applications may include:
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Use as a building block in organic synthesis
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Pharmacological studies related to serotonergic systems
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Drug development research, particularly for compounds targeting neurological disorders
Future Research Directions
Given its unique structural features and biological activities, future research might focus on:
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Developing more potent and selective derivatives
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Exploring structure-activity relationships in greater detail
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Investigating potential therapeutic applications in neuropsychiatric disorders
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Further elucidating its mechanism of action at the molecular level
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